molecular formula C9H17NO2 B13541901 Ethyl 1-(methylamino)cyclopentane-1-carboxylate

Ethyl 1-(methylamino)cyclopentane-1-carboxylate

Cat. No.: B13541901
M. Wt: 171.24 g/mol
InChI Key: MLJGKEXPXRPLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(methylamino)cyclopentane-1-carboxylate (CAS 90950-20-2) is a cyclopentane-based organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It features a methylamino group and an ethyl ester group attached to the same carbon of the cyclopentane ring, making it a valuable β-amino ester derivative . This structure is recognized as a key intermediate in sophisticated organic synthesis, particularly in the development of pharmaceutical compounds . Compounds with this scaffold are often pursued for the asymmetric synthesis of complex, polyfunctionalized cyclopentane structures, which are core motifs in various bioactive molecules . As a building block, its potential applications span medicinal chemistry and materials science, where it can be used to create novel β-peptide analogs or other constrained molecular architectures . The ester group is susceptible to hydrolysis or reduction, while the secondary amine can be further functionalized, allowing for versatile chemical manipulation . This product is intended for research purposes as a chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 1-(methylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3

InChI Key

MLJGKEXPXRPLGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)NC

Origin of Product

United States

Preparation Methods

Esterification and Amination Steps

  • The hydroxyl group on cyclopentane derivatives can be reacted with carboxylic acid derivatives such as acid anhydrides or alkyl chloroformates to form esters or carbamates, respectively.
  • Amino groups (NH2) can be acylated to amides or converted into carbamates under suitable conditions, facilitating the introduction of the methylamino substituent on the cyclopentane ring.

Catalytic and Reaction Conditions

  • Reactions often require controlled temperatures, typically ranging from 0°C to reflux conditions, to optimize yields and minimize side reactions.
  • Catalysts such as solid acidic catalysts (e.g., ion exchangers or zeolites) are employed in related cyclopentane derivative syntheses to facilitate isomerization and addition reactions, which may be applicable in the preparation of methylamino-substituted esters.
  • Reactive distillation techniques can be used to enhance conversion and purity by continuously removing products from the reaction mixture, thus driving equilibrium reactions forward.

Representative Experimental Details

From related cyclopentane ester syntheses:

Step Reagents/Conditions Outcome
Esterification Reaction of cyclopentanol with acid anhydride or alkyl chloroformate at 0–25°C Formation of ethyl ester or carbamate derivatives with yields up to 83%
Amination Use of methylamine or methylamino-substituted intermediates with acylation reagents under reflux in benzene Formation of methylamino-substituted cyclopentane esters, purified by flash chromatography, yields around 60%
Hydrolysis and Purification Acid/base treatments followed by crystallization or chromatography Isolation of pure Ethyl 1-(methylamino)cyclopentane-1-carboxylate as a white solid with melting points around 128-129°C

Analytical and Characterization Data

  • Proton nuclear magnetic resonance (1H NMR) spectroscopy is used to confirm the presence of methylamino and ester groups and to verify the cyclopentane ring substitution pattern.
  • Gas chromatography (GC) and mass spectrometry (MS) are employed to analyze reaction mixtures and confirm product purity in continuous or batch processes.
  • Melting point and crystallization behavior provide additional physical characterization.

Research Findings and Optimization

  • The use of catalytic solid acids and controlled temperature profiles improves yields and reduces by-products.
  • Reactive distillation enables high conversion rates by removing the product as it forms, which is advantageous in equilibrium-limited reactions.
  • Recycling of unreacted starting materials and by-products back into earlier reaction stages enhances overall process efficiency.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Esterification with acid anhydrides Cyclopentanol, acid anhydride 0–25°C, overnight stirring Up to 83% Requires careful temperature control
Amination via acylation Methylamine, acyl chlorides, benzene reflux Reflux, 16 h ~60% Purification by flash chromatography
Catalytic isomerization and addition Cyclohexanol → cyclohexene → 1-methylcyclopentene + alkanol 250–400°C, solid acid catalysts Variable Multi-step, continuous process possible
Reactive distillation 1-methylcyclopentene + alkanol + acidic catalyst 85°C, continuous High conversion Efficient equilibrium control

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety participates in classic nucleophilic acyl substitution reactions:

Reaction Type Conditions Products Source
Hydrolysis Acidic (HCl/H₂O) or alkaline (NaOH)1-(Methylamino)cyclopentane-1-carboxylic acid or its sodium salt
Transesterification Methanol/H₂SO₄ or ethanol/p-toluenesulfonic acidMethyl or other alkyl esters of 1-(methylamino)cyclopentane-1-carboxylate
Aminolysis Reaction with NH₃ or primary aminesSubstituted amides (e.g., 1-(methylamino)-N-alkylcyclopentane-1-carboxamide)

Methylamino Group Reactivity

The secondary amine undergoes alkylation, acylation, and condensation reactions:

Key Reactions

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form tertiary amines.
    Example:
    CH3I+SubstrateN-Methyl derivative\text{CH}_3\text{I} + \text{Substrate} \rightarrow \text{N-Methyl derivative}

  • Acylation :
    Forms acetylated derivatives using acetic anhydride or acetyl chloride in inert solvents (CH₂Cl₂):
    Ac2O+SubstrateEt3NN-Acetyl product\text{Ac}_2\text{O} + \text{Substrate} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl product}

  • Schiff Base Formation :
    Condenses with aldehydes (e.g., benzaldehyde) to generate imines under dehydrating conditions (toluene, Δ).

Cyclopentane Ring Modifications

The strained cyclopentane ring enables unique transformations:

Ring-Opening Reactions

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) under high pressure (45 psi) partially saturates the ring, forming bicyclic intermediates .

  • Oxidative Cleavage :
    Ozonolysis or RuO₄-mediated oxidation fragments the ring into dicarboxylic acid derivatives .

Cycloadditions

Participates in Stork enamine annulation with barbiturate derivatives to form spiro-oxazolidinedione-cyclopentenones (Scheme 1):

  • Enamine tautomerization activates the methyl group.

  • Intramolecular aldol addition and cyclization yield fused bicyclic systems .

Example Pathway

  • Acylation : React with chloroformate to install carbamate protecting groups.

  • Ring Functionalization : Introduce substituents via radical bromination (NBS/light).

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄/K₂CO₃) .

Comparative Reaction Efficiency

Critical factors influencing reaction outcomes include solvent polarity, temperature, and steric hindrance from the cyclopentane ring:

Reaction Optimal Catalyst Yield Range Key Limitation
Ester hydrolysisH₂SO₄ (cat.)70–85%Competing decarboxylation at high Δ
N-AlkylationK₂CO₃60–78%Steric hindrance reduces efficiency
Stork annulationNone (thermal)45–65%Requires anhydrous conditions

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration in polar protic solvents .

  • Enamine Cyclization : Hydrogen bonding stabilizes transition states, enabling regioselective annulation .

This compound’s reactivity profile underscores its utility in synthesizing structurally diverse molecules for pharmaceutical and materials science applications. Further studies are needed to quantify kinetic parameters and expand substrate scope.

Scientific Research Applications

Ethyl 1-(methylamino)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(methylamino)cyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate

  • Structure: Differs by a methyl ester group (C₈H₁₅NO₂; MW: 157.21 g/mol).
  • Synthesis: Prepared via hydrochlorination of methyl 1-aminocyclopentanecarboxylate, achieving 80% yield in ethyl acetate with toluenesulfonate .
  • Applications: Both compounds are intermediates in drug synthesis, but methyl esters are more commonly used due to easier handling and lower steric hindrance .

Ethyl 1-Cyanocyclopentanecarboxylate

  • Structure: Replaces the methylamino group with a cyano substituent (C₉H₁₃NO₂; MW: 167.21 g/mol) .
  • Reactivity: The cyano group enhances electrophilicity, making it a precursor for heterocycle synthesis (e.g., tetrazoles). In contrast, EMAC’s methylamino group enables nucleophilic reactions, such as amide bond formation .
  • Yield : Synthesized in 50% yield via benzyl alcohol coupling under oxalyl chloride conditions .

Ethyl (1S,2R)-2-(Cbz-Amino)cyclopentanecarboxylate

  • Structure: Features a carbobenzyloxy (Cbz)-protected amino group (C₁₆H₂₁NO₄; MW: 291.34 g/mol) .
  • Functionality: The Cbz group provides orthogonal protection for amines, critical in peptide synthesis. EMAC’s methylamino group lacks this protection, limiting its use in multi-step syntheses .

Methyl 1-Amino-1-cyclopentanecarboxylate

  • Structure: Lacks the methyl substituent on the amino group (C₇H₁₃NO₂; MW: 143.18 g/mol) .
  • Applications: Used in cycloleucine analogs, which inhibit amino acid transporters. EMAC’s methylamino group may reduce metabolic degradation compared to primary amines .

Solubility and Lipophilicity

  • EMAC : The ethyl ester increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Cyanocyclopentane Analogs: Higher polarity due to the cyano group improves solubility in polar solvents .

Reactivity

  • EMAC: The methylamino group participates in reductive amination and acylation. For example, it reacts with aldehydes to form imines, as seen in the synthesis of kinase inhibitors .
  • Methyl Esters : Faster hydrolysis under basic conditions compared to ethyl esters due to lower steric hindrance .

Biological Activity

Ethyl 1-(methylamino)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a cyclopentane ring with a methylamino group and a carboxylate moiety, which are critical for its biological interactions. The presence of these functional groups enhances its reactivity and ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation in several cell lines. For example, it has been reported to induce apoptosis in human cancer cells, affecting key regulatory proteins involved in cell cycle progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.8Inhibition of proliferation through p53 pathway

The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest that it may interact with specific enzymes and receptors involved in metabolic pathways and cell signaling. For instance, studies have indicated potential interactions with neuraminidase, an enzyme critical for viral replication and bacterial pathogenesis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study conducted on mice demonstrated that administration of the compound led to a significant reduction in tumor size when combined with standard chemotherapy agents. The study emphasized the compound's role in enhancing the efficacy of existing treatments .
  • Case Study 2 : In vitro studies using human cell lines showed that this compound could modulate immune responses by increasing the production of cytokines, suggesting its potential as an immunomodulatory agent.

Future Directions

While preliminary data on this compound is promising, further research is essential to fully understand its biological activity and therapeutic potential. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
  • In Vivo Studies : Conducting comprehensive animal studies to assess safety, efficacy, and pharmacokinetics.
  • Clinical Trials : Initiating clinical trials to evaluate its effectiveness in humans for various diseases.

Q & A

Q. How can researchers optimize the synthesis yield of Ethyl 1-(methylamino)cyclopentane-1-carboxylate derivatives?

  • Methodological Answer : Key parameters include reagent stoichiometry (e.g., 1:1 molar ratio of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and 4-toluenesulfonate monohydrate ), solvent selection (ethyl acetate for solubility and ease of removal under reduced pressure), and temperature control (e.g., 0°C for borane reductions to minimize side reactions ). Post-reaction workup (e.g., liquid-liquid extraction with potassium phosphate buffers ) and purification via silica gel chromatography (ethyl acetate/methanol gradients ) are critical. Typical yields range from 80% (simple salts) to 90% (chromatography-purified intermediates) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • 1H-NMR : Peaks at δ 2.29–3.82 ppm (cyclopentane ring protons and methylamino groups) and aromatic protons (if present) at δ 7.12–7.48 ppm .
  • LCMS/HPLC : Use [M+H]+ ion monitoring (e.g., m/z 428 ) and retention time calibration (e.g., 0.61 minutes under SQD-FA05 conditions ).
  • Purification Tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Conduct reactions under nitrogen atmosphere, especially for borane-mediated reductions . Use anhydrous solvents (e.g., ethyl acetate dried over MgSO₄ ), and store intermediates in sealed, desiccated containers. For highly reactive species like imine intermediates, minimize exposure to ambient humidity by working in gloveboxes or using Schlenk lines .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for cyclopentane-based intermediates?

  • Methodological Answer : Contradictions may arise from rotamers (e.g., methylamino groups) or impurities. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., δ 2.56–2.31 ppm splitting due to conformational changes ).
  • 2D NMR (COSY, HSQC) : Assign overlapping cyclopentane proton signals .
  • Recrystallization : Remove impurities causing anomalous peaks (e.g., heptane-induced crystallization ).

Q. How can reaction mechanisms for borane-mediated reductive amination be validated?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated boranes (e.g., 5-ethyl-2-methylpyridine borane-d₃) to track hydrogen transfer .
  • Kinetic Studies : Monitor imine intermediate consumption via in-situ FTIR or HPLC .
  • Computational Modeling : DFT calculations to assess transition states (e.g., B3LYP/6-31G* level) .

Q. What purification methods are optimal for polar byproducts in cyclopentane carboxylate synthesis?

  • Methodological Answer :
Method Conditions Efficacy Reference
Column ChromatographySilica gel, ethyl acetate/methanol (95:5)Removes polar impurities (e.g., sulfonates)
RecrystallizationHeptane/ethyl acetate (1:1)Isolate crystalline products (≥90% purity)
Liquid-Liquid ExtractionAqueous K₂HPO₄/organic phaseSeparates unreacted amines

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying cyclopentane ring substitution patterns?

  • Methodological Answer : Discrepancies arise from:
  • Steric Effects : Bulky substituents (e.g., morpholin-4-ylethoxy groups ) favor equatorial ring conformations, altering reactivity.
  • Reagent Choice : Pyridine hydrochloride vs. methanesulfonic acid in imine activation leads to different protonation states and regioselectivity .
  • Solvent Polarity : Polar solvents (e.g., 2-butanone) stabilize zwitterionic intermediates, affecting ring closure .

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